Acetylacteoside

Catalog No.
S3317402
CAS No.
441769-43-3
M.F
C31H38O16
M. Wt
666.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylacteoside

CAS Number

441769-43-3

Product Name

Acetylacteoside

IUPAC Name

[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C31H38O16

Molecular Weight

666.6 g/mol

InChI

InChI=1S/C31H38O16/c1-14-24(38)25(39)26(40)31(44-14)47-29-27(41)30(42-10-9-17-4-7-19(34)21(36)12-17)45-22(13-43-15(2)32)28(29)46-23(37)8-5-16-3-6-18(33)20(35)11-16/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1

InChI Key

JBGBPOYDCGQCJC-MWKLXWFVSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Description

[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Tecoma stans var. velutina, Penstemon centranthifolius, and Harpagophytum procumbens with data available.

Acetylacteoside, specifically known as 2'-acetylacteoside, is a phenylethanoid glycoside primarily derived from various plant species, notably Cistanche deserticola. This compound is characterized by its acetylated structure, which contributes to its unique properties and biological activities. Acetylacteoside has garnered attention due to its potential health benefits, including antioxidant and anti-inflammatory effects, as well as its role in traditional medicine.

. It can undergo hydrolysis, where the glycosidic bond is cleaved by water, resulting in the release of glucose and other phenolic compounds. Additionally, acetylacteoside can be modified through acetylation or deacetylation reactions, altering its biological activity and solubility. For instance, heating or enzymatic treatments can lead to the conversion of acetylacteoside into other phenylethanoid glycosides, impacting its efficacy in biological systems .

Acetylacteoside exhibits several notable biological activities:

  • Antioxidant Activity: Research indicates that acetylacteoside possesses strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species .
  • Anti-osteoporotic Effects: Studies have demonstrated that acetylacteoside can improve bone microarchitecture and density in ovariectomized mice, suggesting its potential use in preventing osteoporosis .
  • Anti-inflammatory Properties: Acetylacteoside has been shown to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Acetylacteoside can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting acetylacteoside from plants such as Cistanche deserticola. This typically includes solvent extraction techniques followed by purification processes like chromatography.
  • Chemical Synthesis: Laboratory synthesis may involve the acetylation of acteoside or other related phenylethanoid glycosides using acetic anhydride or acetyl chloride under controlled conditions.
  • Biotransformation: Enzymatic methods utilizing specific glycosidases can convert simpler phenolic compounds into acetylacteoside, enhancing yield and specificity.

Acetylacteoside has several applications across various fields:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing supplements aimed at improving bone health and managing oxidative stress-related diseases.
  • Cosmetics: Due to its skin-protective qualities, acetylacteoside is being explored for inclusion in cosmetic formulations targeting aging and skin damage.
  • Food Industry: As a natural antioxidant, it may be used as a food preservative to enhance shelf life while providing health benefits.

Interaction studies involving acetylacteoside have revealed significant insights into its pharmacological potential:

  • Synergistic Effects: When combined with other phenylethanoid glycosides like acteoside and echinacoside, acetylacteoside exhibits enhanced biological activities, suggesting a synergistic effect that could be leveraged for therapeutic applications .
  • Metabolic Pathways: Research indicates that acetylacteoside influences metabolic pathways related to bone resorption and formation, highlighting its role in modulating osteoclast activity .

Acetylacteoside belongs to a class of compounds known as phenylethanoid glycosides. Here are some similar compounds along with their unique characteristics:

Compound NameSource PlantKey Properties
ActeosideCistanche deserticolaAntioxidant; supports immune function
EchinacosideCistanche deserticolaNeuroprotective; enhances cognitive function
IsoacteosideCistanche deserticolaAnti-inflammatory; improves glucose metabolism
2'-AcetylacteosideCistanche deserticolaAnti-osteoporotic; strong antioxidant

Uniqueness of Acetylacteoside

Acetylacteoside is distinguished by its specific acetylation at the 2' position, which enhances its solubility and bioavailability compared to non-acetylated counterparts like acteoside. This modification not only affects its pharmacokinetic properties but also contributes to its unique biological activities, making it a valuable compound for further research and application in health-related fields.

The assembly of acetylacteoside proceeds through a multi-step enzymatic cascade beginning with phenylalanine and tyrosine metabolism. The shikimate pathway generates these aromatic amino acids, which are subsequently channeled into distinct phenolic branches through phenylalanine ammonia lyase and tyrosine decarboxylase activities. Crucially, tyrosine decarboxylase converts tyrosine to tyramine, which undergoes oxidative deamination via monoamine oxidase to yield 4-hydroxyphenylacetaldehyde. Alcohol dehydrogenase then reduces this intermediate to tyrosol, the foundational phenylethanol moiety.

Caffeoyl-CoA, derived from phenylpropanoid metabolism, serves as the acyl donor for ester bond formation with hydroxytyrosol glucoside. Glycosyltransferases sequentially attach glucose and rhamnose residues to create the core acteoside structure. Acetylation at specific hydroxyl groups, likely mediated by BAHD-family acyltransferases, completes acetylacteoside biosynthesis. Structural analyses of synthetic intermediates confirm that regioselective acetylation occurs at the C-6″ position of the glucose moiety, as evidenced by nuclear magnetic resonance comparisons of natural and chemically synthesized derivatives.

Table 1: Key Enzymes in Acetylacteoside Biosynthesis

Enzyme ClassRepresentative GenesCatalytic Function
Tyrosine decarboxylaseTyDCConverts tyrosine to tyramine
Monoamine oxidaseMAOOxidizes tyramine to 4-HPAA
Alcohol dehydrogenaseADHReduces 4-HPAA to tyrosol
Hydroxycinnamoyl transferaseHCTTransfers caffeoyl group to hydroxytyrosol
RhamnosyltransferaseRhaTAttaches rhamnose to glucose moiety

Transcriptomic Profiling of Acetylacteoside-Producing Species Under Environmental Stress

Environmental stressors induce dramatic transcriptional reprogramming in acetylacteoside-producing plants. Comparative RNA sequencing of Rehmannia glutinosa under drought conditions revealed 14-fold upregulation of phenylalanine ammonia lyase transcripts within 48 hours, accompanied by 9-fold increases in hydroxycinnamoyl-CoA shikimate transferase expression. These changes correlated with a 320% increase in leaf acetylacteoside content, suggesting tight coupling between pathway gene induction and metabolite accumulation.

Ultraviolet-B radiation triggers distinct regulatory mechanisms, preferentially activating the tyrosine decarboxylase branch over phenylpropanoid enzymes. In Cistanche deserticola callus cultures, 6-hour UV exposure increased tyrosine decarboxylase transcript levels by 22-fold while only moderately influencing phenylalanine ammonia lyase expression (3.5-fold change). This differential regulation implies light quality-specific control over precursor flux partitioning.

Pathogen challenge experiments using Pseudomonas syringae elicitors demonstrated coordinated induction of glycosyltransferases and acetylacteoside efflux transporters. Time-course analyses identified a transcription factor cluster (MYB12, WRKY34, and bHLH18) that co-expressed with biosynthetic genes within 2 hours of pathogen recognition. Chromatin immunoprecipitation sequencing confirmed direct binding of these regulators to promoter regions of rhamnosyltransferase and acetyltransferase genes.

Evolutionary Conservation of Acetylacteoside Synthase Genes Across Angiosperms

Phylogenetic reconstruction of BAHD acyltransferases across 127 angiosperm species reveals three distinct clades containing acetylacteoside synthase orthologs. The most conserved clade (Bootstrap support = 98%) includes enzymes from Lamiaceae, Orobanchaceae, and Plantaginaceae species, showing 78-94% amino acid sequence identity. Structural modeling of these proteins identifies a conserved His-158 residue critical for acetyl-CoA binding, with mutation experiments demonstrating 97% loss of acetylation activity when altered to asparagine.

Comparative genomics uncovered tandem gene duplication events in the acetyltransferase genomic loci of high-acetylacteoside producing species. Rehmannia glutinosa possesses six paralogs of the ancestral acetylacteoside synthase gene, with expression analyses showing neofunctionalization in three duplicates toward preferential acetylation of 3-O-methylated substrates. These evolutionary innovations correlate with the species’ ability to produce structurally diverse acteoside derivatives under varying ecological conditions.

Table 2: Conserved Protein Domains in Acetylacteoside Synthases

DomainPfam IDFunctional RoleConservation (%)
Acyltransferase_3PF02458Acetyl-CoA binding98
Glycosyltransferase_GTBPF00535Sugar moiety recognition87
PLN02240PF12815Membrane anchoring76
DUF241PF03330Substrate specificity modulation68

XLogP3

0.1

Dates

Modify: 2023-08-19

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